2-m-Tolyl-1H-[1,8]naphthyridin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(3-methylphenyl)-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-10-4-2-5-11(8-10)13-9-14(18)12-6-3-7-16-15(12)17-13/h2-9H,1H3,(H,16,17,18) |
InChI Key |
IZFIIAGLKAXALT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(N2)N=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,8 Naphthyridin 4 Ones
Classical and Contemporary Approaches to 1,8-Naphthyridin-4-one Core Synthesis
The synthesis of the 1,8-naphthyridin-4-one scaffold has been an area of active research, leading to the development of various synthetic strategies. These methods range from traditional condensation reactions to modern catalyzed and microwave-assisted protocols, each offering distinct advantages in terms of efficiency, substrate scope, and environmental impact.
Friedländer Reaction and its Modified Protocols
The Friedländer annulation is a cornerstone in the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. nih.govnih.gov This reaction typically involves the condensation of an ortho-aminoaromatic aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govorganic-chemistry.org In the context of 1,8-naphthyridine (B1210474) synthesis, 2-aminonicotinaldehyde is a common starting material. nih.govacs.org
Recent advancements have focused on developing more environmentally friendly and efficient modifications to the classical Friedländer reaction. researchgate.netnih.gov One such approach involves the use of water as a solvent, which is a significant improvement over traditional methods that often require harsh conditions and organic solvents. nih.govacs.org The use of inexpensive and biocompatible ionic liquids, such as choline (B1196258) hydroxide, has been shown to catalyze the reaction in water with excellent yields. researchgate.netnih.gov Another green approach utilizes basic ionic liquids like 1-butyl-3-methylimidazolium imidazolide (B1226674) ([Bmmim][Im]) as both a catalyst and a solvent under solvent-free conditions. nih.govacs.org These ionic liquid-catalyzed methods often allow for easy separation and recycling of the catalyst. nih.govacs.org
Furthermore, highly regioselective Friedländer annulations have been achieved using novel amine catalysts, such as the bicyclic pyrrolidine (B122466) derivative, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO). This catalyst has demonstrated high reactivity and regioselectivity in the synthesis of 2-substituted 1,8-naphthyridines from unmodified methyl ketones and o-aminoaromatic aldehydes. organic-chemistry.org The regioselectivity can be further enhanced by the slow addition of the methyl ketone substrate. organic-chemistry.org
Table 1: Comparison of Catalysts in Friedländer Synthesis of 1,8-Naphthyridines
| Catalyst | Solvent | Key Advantages | Reference |
| Choline Hydroxide | Water | Inexpensive, biocompatible, metal-free, gram-scale synthesis. researchgate.netnih.gov | nih.gov, researchgate.net |
| [Bmmim][Im] | Solvent-free | Efficient, reusable catalyst, green methodology. nih.govacs.org | nih.gov, acs.org |
| TABO | N/A | Highly regioselective for 2-substituted products. organic-chemistry.org | organic-chemistry.org |
| DABCO | Solvent-free (MW) | Inexpensive, rapid, environmentally benign. tsijournals.com | tsijournals.com |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like 1,8-naphthyridines in a single step from three or more starting materials. organic-chemistry.orgresearchgate.net These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds. organic-chemistry.orgacs.org
A notable example is the three-component condensation of substituted 2-aminopyridines, malononitrile (B47326) or an alkyl cyanoacetate, and various aromatic aldehydes. organic-chemistry.orgresearchgate.net This reaction can be effectively catalyzed by N-bromosulfonamides such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) under mild, room temperature conditions. organic-chemistry.org This method provides good to high yields of the desired 1,8-naphthyridine derivatives and features operational simplicity and catalyst reusability. organic-chemistry.orgresearchgate.net
Tandem Reaction Sequences (e.g., Domino Amination/Conjugate Addition)
Tandem or domino reactions provide an elegant and efficient pathway to complex molecular architectures by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. rsc.orgnih.govresearchgate.net A facile [5 + 1] domino strategy for the synthesis of 1,8-naphthyridin-4(1H)-ones has been developed. rsc.orgnih.gov This approach involves the reaction of 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones with a variety of aliphatic and aromatic amines. rsc.orgnih.govresearchgate.net
The reaction proceeds via a domino amination/conjugate addition sequence. rsc.orgnih.gov For aliphatic amines, the reaction can occur in a catalyst-free manner, while anilines typically require palladium-supported conditions. rsc.orgnih.gov This methodology offers an efficient route to the 1,8-naphthyridin-4(1H)-one core from readily available starting materials. researchgate.net
Grignard Reaction Approaches
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. mnstate.eduleah4sci.com While direct application to the synthesis of the 1,8-naphthyridin-4-one core is less common, a practical and scalable approach for the construction of the related 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been developed using Grignard reagents. nih.gov This method involves the addition of various Grignard reagents to 4-amino-2-chloronicotinonitrile, followed by an acidolysis-cyclocondensation sequence. nih.gov This robust methodology has been successfully applied on a large scale. nih.gov The fundamental reactivity of Grignard reagents with carbonyl compounds, esters, and nitriles provides a basis for their potential application in the synthesis of other naphthyridinone isomers. leah4sci.commasterorganicchemistry.comlibretexts.org
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tsijournals.comrasayanjournal.co.innih.govresearchgate.netscielo.org.mx The synthesis of 1,8-naphthyridines and their derivatives has significantly benefited from this technology. tsijournals.comrasayanjournal.co.inresearchgate.netscielo.org.mx
Microwave irradiation has been successfully employed in the Friedländer condensation of 2-aminonicotinaldehyde with carbonyl compounds containing an α-methylene group under solvent-free conditions, often catalyzed by reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO). tsijournals.com This approach is considered environmentally friendly and economical. tsijournals.com Furthermore, microwave activation has been utilized in the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via inverse electron-demand Diels-Alder reactions. nih.gov The Grohe-Heitzer reaction for preparing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has also been significantly accelerated using microwave assistance. scielo.org.mx
Table 2: Selected Microwave-Assisted Syntheses of 1,8-Naphthyridine Derivatives
| Reaction Type | Starting Materials | Conditions | Key Advantages | Reference |
| Friedländer Condensation | 2-Aminonicotinaldehyde, Carbonyl compounds | DABCO, Solvent-free, MW | Rapid, high yields, eco-friendly. tsijournals.com | tsijournals.com |
| Inverse Electron-Demand Diels-Alder | 1,2,4-Triazines with alkyne side chain | MW | Efficient synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones. nih.gov | nih.gov |
| Grohe-Heitzer Reaction | 2,6-dichloro-3-aminopyridine, Diethyl ethoxymethylenemalonate | MW | Fast, improved yields. scielo.org.mx | scielo.org.mx |
| Cyclization | 7-aminosubstituted-2-methyl-1,8-naphthyridin-4-ol, Chloroacetylchloride | MW | Synthesis of azetidinone derivatives of 1,8-naphthyridine. rasayanjournal.co.in | rasayanjournal.co.in |
Targeted Synthesis of 2-m-Tolyl-1H-rsc.orgresearchgate.netnaphthyridin-4-one and its Precursors
The targeted synthesis of 2-m-Tolyl-1H- rsc.orgresearchgate.netnaphthyridin-4-one can be envisioned through the application of the aforementioned synthetic methodologies, particularly the Friedländer reaction or a multicomponent approach. A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a 2-aminopyridine (B139424) derivative and a carbonyl compound bearing the m-tolyl moiety.
A practical synthetic route would involve the condensation of 2-amino-3-cyanopyridine (B104079) with 3-methylacetophenone. This reaction would proceed via a base-catalyzed cyclization to afford the desired 2-m-Tolyl-1H- rsc.orgresearchgate.netnaphthyridin-4-one. The precursors, 2-amino-3-cyanopyridine and 3-methylacetophenone, are commercially available or can be readily synthesized.
Alternatively, a multicomponent reaction could be employed. For instance, the reaction of 2-aminopyridine, 3-methylbenzaldehyde, and ethyl acetoacetate (B1235776) in the presence of a suitable catalyst could potentially yield a related 1,8-naphthyridine scaffold, which could then be further modified to obtain the target compound.
The synthesis of precursors for 2-m-Tolyl-1H- rsc.orgresearchgate.netnaphthyridin-4-one would primarily involve the preparation of a suitable β-ketoester or a related active methylene (B1212753) compound incorporating the m-tolyl group. This could be achieved through various standard organic transformations, such as the Claisen condensation of an m-tolyl ester with a suitable ketone or the acylation of a corresponding enolate.
Derivatization Strategies and Functionalization of the Naphthyridinone Core
The 1,8-naphthyridin-4-one scaffold is a versatile platform for chemical modification, allowing for the introduction of a wide array of substituents to modulate its physicochemical and biological properties. The core structure of "2-m-Tolyl-1H- nih.govnih.govnaphthyridin-4-one" offers several positions amenable to derivatization, enabling the synthesis of diverse compound libraries for various research applications. Key strategies focus on the introduction of substituents at the C-2, N-1, and other ring positions such as C-3, C-4, and C-7.
Substituent Introduction at the C-2 Position
The C-2 position of the 1,8-naphthyridin-4-one core is a primary site for introducing aryl, heteroaryl, and other organic moieties, which significantly influences the molecule's properties. In the case of "2-m-Tolyl-1H- nih.govnih.govnaphthyridin-4-one," the m-tolyl group is already present at this position. The synthesis of such 2-aryl substituted naphthyridinones often involves the condensation of 2-aminonicotinic acid derivatives with β-keto esters or their equivalents, followed by a cyclization reaction.
Further derivatization of the existing m-tolyl group can be achieved through various aromatic substitution reactions, provided the reaction conditions are compatible with the naphthyridinone core. For instance, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially introduce new functional groups onto the tolyl ring. However, the reactivity and regioselectivity of these reactions would be influenced by the directing effects of the methyl group and the linkage to the naphthyridinone core.
Alternatively, the introduction of different substituents at the C-2 position to create analogues of "2-m-Tolyl-1H- nih.govnih.govnaphthyridin-4-one" can be accomplished by starting with different substituted aromatic aldehydes or ketones in the initial synthetic steps. For example, using a substituted benzaldehyde (B42025) in a condensation reaction with a suitable pyridine (B92270) derivative can lead to a variety of 2-aryl-1,8-naphthyridin-4-ones.
Table 1: Examples of Reagents for C-2 Position Modification
| Reagent Type | Specific Example | Potential Modification |
| Arylboronic Acid | 4-Fluorophenylboronic acid | Suzuki coupling to introduce a different aryl group |
| Aryl Halide | 1-Bromo-4-nitrobenzene | Palladium-catalyzed cross-coupling reactions |
| Aldehyde | 4-Methoxybenzaldehyde | Initial synthesis of 2-(4-methoxyphenyl) derivative |
Modifications at the N-1 Position
The N-1 position of the 1,8-naphthyridin-4-one ring is a common site for functionalization, often targeted to improve solubility, metabolic stability, and biological activity. The hydrogen atom at the N-1 position can be readily substituted through various alkylation, arylation, and acylation reactions.
Alkylation at the N-1 position is typically achieved by treating the naphthyridinone with an alkyl halide in the presence of a base. This allows for the introduction of a wide range of alkyl and substituted alkyl groups. For instance, reacting "2-m-Tolyl-1H- nih.govnih.govnaphthyridin-4-one" with ethyl iodide in the presence of a base like potassium carbonate would yield the N-1 ethyl derivative.
Arylation at the N-1 position can be accomplished using methodologies such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide with the N-1 nitrogen of the naphthyridinone. This method provides access to a variety of N-1 aryl and heteroaryl derivatives.
Table 2: N-1 Position Derivatization Reactions
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl-1,8-naphthyridin-4-one |
| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl-1,8-naphthyridin-4-one |
| N-Acylation | Acyl chloride or anhydride, Base | N-Acyl-1,8-naphthyridin-4-one |
Diversification at Other Ring Positions (e.g., C-3, C-4, C-7)
Beyond the C-2 and N-1 positions, other sites on the 1,8-naphthyridin-4-one core, such as C-3, C-4, and C-7, can be functionalized to further explore the chemical space and structure-activity relationships.
The C-3 position can be modified through various reactions. For instance, the introduction of a carboxyl group at the C-3 position is a common strategy, which can then be converted into a variety of amides, esters, and other functional groups. nih.gov This is often achieved by using a Gould-Jacobs reaction or similar cyclization strategies that start with appropriately substituted aniline (B41778) and diethyl ethoxymethylenemalonate precursors. Subsequent modifications of the C-3 substituent can lead to a wide range of derivatives. nih.gov
The C-4 position , bearing a carbonyl group, can undergo reactions typical of ketones. For example, it can be converted to a thione (C=S) by treatment with Lawesson's reagent. The oxygen of the carbonyl group can also be a site for O-alkylation under certain conditions, leading to 4-alkoxy-1,8-naphthyridine derivatives.
The C-7 position of the naphthyridinone ring can also be a target for substitution. Halogenation at this position, for instance, can provide a handle for further functionalization through cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or amino groups. nih.gov
Table 3: Functionalization at C-3, C-4, and C-7 Positions
| Position | Reaction Type | Example Reagents | Resulting Functional Group |
| C-3 | Carboxylation/Amidation | Diethyl ethoxymethylenemalonate, followed by amine | Carboxamide |
| C-4 | Thionation | Lawesson's reagent | Thione (C=S) |
| C-7 | Halogenation | N-Bromosuccinimide (NBS) | Bromo |
| C-7 | Cross-coupling | Arylboronic acid, Palladium catalyst | Aryl |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H and ¹³C.
¹H NMR (Proton NMR): This technique would be employed to identify the number of distinct proton environments, their multiplicity (spin-spin coupling), and their integration (ratio of protons). For 2-m-Tolyl-1H- rsc.orgshachemlin.comnaphthyridin-4-one, the ¹H NMR spectrum is expected to show characteristic signals for the protons on the naphthyridinone core and the m-tolyl substituent.
¹³C NMR (Carbon-13 NMR): This method provides information about the different carbon environments in the molecule. The spectrum for 2-m-Tolyl-1H- rsc.orgshachemlin.comnaphthyridin-4-one would display distinct signals for each unique carbon atom, including those in the aromatic rings and the carbonyl group.
Despite a thorough search of available scientific literature, specific ¹H NMR and ¹³C NMR spectral data for 2-m-Tolyl-1H- rsc.orgshachemlin.comnaphthyridin-4-one have not been reported. The hypothetical chemical shifts would be influenced by the electronic effects of the heterocyclic system and the tolyl substituent.
Hypothetical ¹H and ¹³C NMR Data Table
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| Naphthyridinone H | 7.0 - 8.5 | 110 - 160 |
| Tolyl H (aromatic) | 7.0 - 7.5 | 125 - 140 |
| Tolyl CH₃ | ~2.4 | ~21 |
Note: This table is predictive and not based on experimental data.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-m-Tolyl-1H- rsc.orgshachemlin.comnaphthyridin-4-one, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond, C=O (amide) stretching, C=C and C=N stretching of the aromatic and heteroaromatic rings, and C-H stretching and bending vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-m-Tolyl-1H- rsc.orgshachemlin.comnaphthyridin-4-one would exhibit absorption maxima corresponding to π-π* and n-π* transitions within the conjugated naphthyridinone system.
Specific experimental IR and UV-Vis spectral data for 2-m-Tolyl-1H- rsc.orgshachemlin.comnaphthyridin-4-one are not available in the reviewed literature.
Hypothetical IR and UV-Vis Data Table
| Technique | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
|---|---|---|
| IR | N-H Stretch | 3200 - 3400 |
| IR | C=O Stretch (Amide) | 1650 - 1690 |
| IR | C=C/C=N Aromatic Stretch | 1500 - 1600 |
| UV-Vis | π-π* Transitions | 250 - 350 |
Note: This table is predictive and not based on experimental data.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 2-m-Tolyl-1H- rsc.orgshachemlin.comnaphthyridin-4-one (C₁₅H₁₂N₂O), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.
A detailed search of scientific databases did not yield any experimental mass spectrometry data for 2-m-Tolyl-1H- rsc.orgshachemlin.comnaphthyridin-4-one.
Expected Mass Spectrometry Data
| Analysis | Expected Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₂O |
| Exact Monoisotopic Mass | 236.0950 g/mol |
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a crucial technique for determining the mass percentages of elements (typically carbon, hydrogen, and nitrogen) in a pure organic compound. This analysis provides experimental evidence for the empirical and molecular formula of the synthesized compound. The theoretical elemental composition of 2-m-Tolyl-1H- rsc.orgshachemlin.comnaphthyridin-4-one (C₁₅H₁₂N₂O) can be calculated and would be compared with experimental values to verify its purity and composition.
No experimental elemental analysis data for 2-m-Tolyl-1H- rsc.orgshachemlin.comnaphthyridin-4-one has been reported in the scientific literature.
Theoretical Elemental Composition Data Table
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 76.25 |
| Hydrogen (H) | 5.12 |
| Nitrogen (N) | 11.86 |
X-ray Crystallography for Solid-State Molecular Structure Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of 2-m-Tolyl-1H- rsc.orgshachemlin.comnaphthyridin-4-one would provide accurate bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking.
There are currently no published crystal structures for 2-m-Tolyl-1H- rsc.orgshachemlin.comnaphthyridin-4-one in the Cambridge Structural Database (CSD) or other crystallographic databases.
Computational Chemistry and in Silico Investigation
Quantum Chemical Calculations: Electronic Structure and Reactivity Profiling (e.g., DFT studies)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of the 2-m-Tolyl-1H- acs.orgjournal-vniispk.runaphthyridin-4-one molecule. These studies elucidate the molecule's three-dimensional geometry, electron distribution, and chemical reactivity.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov For the broader class of heterocyclic compounds, DFT is used to compute net Mulliken charges on each atom, which helps in understanding intermolecular interactions. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. These computational analyses provide a theoretical foundation for understanding the molecule's interaction with biological targets and its metabolic stability. researchgate.net While specific DFT studies on the 2-m-tolyl derivative are not extensively published, the methodologies are routinely applied to the 1,8-naphthyridine (B1210474) scaffold to explore its structural and electronic characteristics. researchgate.net
Table 1: Key Parameters from Quantum Chemical Calculations
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. nih.gov |
| Mulliken Charges | Calculated partial atomic charges. | Predicts sites for intermolecular interactions. nih.gov |
| MEP Map | Molecular Electrostatic Potential map. | Visualizes charge distribution and reactive sites. researchgate.net |
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For 2-m-Tolyl-1H- acs.orgjournal-vniispk.runaphthyridin-4-one and its analogs, docking studies are instrumental in identifying potential biological targets and understanding the specific interactions that govern binding affinity.
Studies on various 1,8-naphthyridine derivatives have demonstrated their potential to bind to a range of biological targets. For instance, docking simulations have been used to assess the binding efficiency of 1,8-naphthyridine compounds towards the Adenosine A2A receptor, a target for Parkinson's disease. nih.gov In these studies, derivatives showed high docking scores, with specific compounds exhibiting binding energies (MM-GBSA dG bind) as favorable as -56.60 kcal/mol and -64.13 kcal/mol. nih.gov
Similarly, other research has employed docking to investigate the interaction of novel 1,8-naphthyridine derivatives with the active site of the H1 receptor to predict antihistaminic activity. nih.govrsc.org Another study explored the binding of derivatives to the DNA-binding site of topoisomerase II, a known anticancer target, revealing high binding energy scores and the formation of multiple hydrogen bonds with key amino acid residues. researchgate.net These simulations provide a rational basis for the observed biological activities and guide the structural modifications needed to enhance potency and selectivity.
Table 2: Examples of Molecular Docking Studies on 1,8-Naphthyridine Derivatives
| Derivative Class | Target Receptor | Key Findings |
|---|---|---|
| 1,8-Naphthyridine-3-carboxamides | Adenosine A2A Receptor | High docking scores (-8.407 to -8.562) and favorable binding energies, suggesting potential as A2A antagonists. nih.gov |
| 2,7-Dimethyl-1,8-naphthyridines | Topoisomerase II | Strong binding energy (ΔG = -95.16 kcal/mol) with intercalation into the DNA segment of the enzyme. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitory Potency Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. For the 1,8-naphthyridin-4-one scaffold, QSAR studies have been successfully used to predict inhibitory potency and elucidate the key structural features that determine activity.
One significant QSAR study focused on a series of twenty 1,8-naphthyridin-4-ones as inhibitors of photosystem II. acs.orgacs.orgnih.gov A four-parameter QSAR model was developed using molecular connectivity indices, which successfully accounted for approximately 87% of the variation in the inhibitory potencies of the compounds. acs.orgacs.orgnih.gov The model indicated that the position, size, and polarity of the substituents on the naphthyridine ring are the predominant factors controlling their biological activity. acs.orgacs.orgnih.gov
In other work, QSAR models for substituted 1,8-naphthyridine derivatives have been developed to correlate structural descriptors with antimicrobial activities. researchgate.net These models, which incorporated atom type, thermodynamic, and electrotopological descriptors, highlighted the importance of molecular size, shape, and lipophilicity for activity. researchgate.net Such models are valuable predictive tools for designing new analogs with enhanced inhibitory potential.
Table 3: Components of a QSAR Model for 1,8-Naphthyridin-4-ones
| Component | Description | Example |
|---|---|---|
| Dependent Variable | The biological activity being modeled. | Inhibitory potency (pI50) against a target like photosystem II. acs.org |
| Descriptors | Numerical values representing molecular properties. | Molecular connectivity indices, physicochemical constants, thermodynamic descriptors. acs.orgnih.govresearchgate.net |
| Mathematical Model | The equation relating descriptors to activity. | Multiple Linear Regression (MLR). acs.org |
| Statistical Validation | Measures of the model's predictive power. | Squared correlation coefficient (r²), cross-validation (q²). researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations are crucial for validating docking poses and obtaining a more accurate estimation of binding affinity.
For 1,8-naphthyridine derivatives, MD simulations have been used to confirm the stability of ligand-receptor complexes predicted by docking. For example, simulations suggested that lead compounds formed a stable complex with the human Adenosine A2A receptor, reinforcing the docking results. nih.gov The analysis of MD trajectories allows for the study of atomic-level details such as hydrogen bond formation, inter-atom distances, and the influence of solvent. nih.govemerging-researchers.org
Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations can be applied to MD trajectories to compute the free energy of binding, providing a more rigorous prediction of ligand affinity than docking scores alone. nih.gov These simulations are essential for understanding the dynamic behavior of 2-m-Tolyl-1H- acs.orgjournal-vniispk.runaphthyridin-4-one within a biological environment and for refining the design of next-generation inhibitors. rsc.orgnih.gov
Table 4: Objectives and Outputs of Molecular Dynamics Simulations
| Objective | Description | Typical Output |
|---|---|---|
| Binding Pose Stability | To assess if the docked orientation is stable over time. | Root Mean Square Deviation (RMSD) of ligand and protein atoms. |
| Interaction Analysis | To analyze the dynamics of intermolecular interactions. | Hydrogen bond occupancy, analysis of hydrophobic contacts. emerging-researchers.org |
| Binding Free Energy | To calculate a more accurate estimate of binding affinity. | ΔG_bind values from MM-GBSA or MM-PBSA calculations. nih.gov |
| Conformational Sampling | To explore the flexibility of the ligand and receptor. | Root Mean Square Fluctuation (RMSF) of protein residues. |
Cheminformatics Approaches to Database Analysis and Compound Profiling (e.g., ChEMBL integration)
Cheminformatics utilizes computational tools to analyze large datasets of chemical compounds, linking their structures to biological and pharmacological data. Public databases like ChEMBL are vital resources for this type of analysis. ebi.ac.uk ChEMBL is a manually curated database containing bioactive molecules with drug-like properties, which aids in translating genomic information into new drugs. ebi.ac.uknih.gov
The 1,8-naphthyridine scaffold and its derivatives are represented in such databases. For example, a related naphthyridine derivative is cataloged in PubChem with a corresponding ChEMBL ID (CHEMBL4169208), linking its chemical structure to bioactivity data. nih.gov
Mechanistic Investigations of Biological Activities in Vitro and in Vivo Non Human Studies
Research into Antitumor Mechanisms
The antitumor properties of 2-aryl-1,8-naphthyridin-4-one derivatives, including the specific compound 2-m-Tolyl-1H- nih.govrsc.orgnaphthyridin-4-one, have been the subject of various mechanistic studies. This class of compounds is considered isosteric to 2-phenyl-4-quinolones, which are known for their antimitotic properties. Research indicates that the primary mechanism of action for the potent cytotoxicity observed in this series is the disruption of microtubule dynamics, which subsequently leads to cell cycle arrest and the induction of apoptosis. Other potential anticancer mechanisms, such as topoisomerase inhibition or direct DNA interaction, have not been prominently established for this specific chemical scaffold.
Investigations into the mechanisms of action for 2-aryl-1,8-naphthyridin-4-ones have not primarily identified the inhibition of DNA topoisomerases I and II as a significant contributor to their antitumor activity. While other heterocyclic compounds, such as certain naphthalimide and naphthoquinone derivatives, are known to exert their anticancer effects through topoisomerase inhibition, this mode of action is not well-documented for the 2-aryl-1,8-naphthyridin-4-one class. nih.govnih.gov For instance, nalidixic acid, a 1,8-naphthyridinone derivative, is known as a bacterial topoisomerase inhibitor, but its mechanism and typical application differ significantly from the cytotoxic profile of the antitumor 2-aryl-1,8-naphthyridin-4-ones. nih.gov
A primary and well-documented antitumor mechanism for the 2-aryl-1,8-naphthyridin-4-one class of compounds is their potent inhibitory effect on tubulin polymerization. acs.org These agents act as antimitotic compounds by disrupting the dynamics of microtubule assembly, a critical process for cell division, intracellular transport, and maintenance of cell structure.
Studies on various substituted 2-phenyl-1,8-naphthyridin-4-ones demonstrate a strong correlation between their cytotoxicity and their ability to inhibit tubulin polymerization. nih.govacs.org These compounds have been shown to be potent inhibitors, with activities comparable to well-known natural antimitotic products like colchicine, podophyllotoxin, and combretastatin A-4. nih.gov Further investigations have indicated that these naphthyridine derivatives can inhibit the binding of radiolabeled colchicine to tubulin, suggesting they may interact with the colchicine-binding site on the tubulin protein. nih.govnih.gov
The substitution pattern on the 2-phenyl ring and the 1,8-naphthyridine (B1210474) core plays a crucial role in the compound's activity. For example, derivatives with a methoxy (B1213986) group at the 3'-position of the phenyl ring have shown particularly potent cytotoxicity against a wide range of human tumor cell lines, with GI50 values in the low micromolar to nanomolar range. nih.govacs.org Conversely, substitutions at the 2'- or 4'-positions of the phenyl ring tend to result in reduced or inactive compounds. nih.gov
| Compound Class | Target Cell Lines | Activity Metric | Reported Values | Reference |
| 2-Phenyl-1,8-naphthyridin-4-ones (3'-methoxy substituted) | NCI 60 Human Tumor Cell Line Panel | GI50 | Low micromolar to nanomolar range | nih.govacs.org |
| 2-Thienyl-1,8-naphthyridin-4-ones | Various Human Tumor Cell Lines | ED50 / log GI50 | Micromolar or submicromolar range / < -4.0 | nih.gov |
| 2-Naphthyl-1,8-naphthyridin-4-one (Compound 13) | A549 (Lung Cancer) | IC50 | 2.3 µM | nih.gov |
| 2-Naphthyl-1,8-naphthyridin-4-one (Compound 13) | Caki-2 (Renal Cancer) | IC50 | 13.4 µM | nih.gov |
The disruption of tubulin polymerization by 2-aryl-1,8-naphthyridin-4-one analogs directly impacts cell cycle progression. By impairing the formation of a functional mitotic spindle, these compounds cause cells to arrest in the G2/M phase of the cell cycle. benthamdirect.com This arrest is a cellular checkpoint mechanism that detects spindle defects and prevents cells from proceeding into anaphase with misaligned chromosomes.
A study on a related compound, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, demonstrated that it elicited a powerful anti-proliferative effect on carcinoma cells by causing a significant accumulation of cells in the G2/M phase. benthamdirect.com This cell cycle block is a direct consequence of the compound's effect on the microtubular network's dynamic instability. Prolonged arrest in mitosis can lead to a cellular fate known as mitotic catastrophe, which often precedes apoptotic cell death. benthamdirect.com
Following cell cycle arrest at the G2/M checkpoint, prolonged exposure to 2-aryl-1,8-naphthyridin-4-one derivatives can trigger programmed cell death, or apoptosis. This is a common outcome for cells that are unable to resolve the mitotic spindle damage caused by antimitotic agents.
Mechanistic studies on a related 4-phenyl-1,8-naphthyridine derivative revealed that its antiproliferative effects are linked to the induction of apoptosis. benthamdirect.com The process was shown to involve alterations in the mitochondria, beginning with an increase in mitochondrial membrane potential, which is then followed by the characteristic loss of potential. This disruption leads to the release of apoptogenic factors from the mitochondria into the cytoplasm, ultimately activating the caspase cascade and resulting in cell death by apoptosis. benthamdirect.com This framework suggests that the potent cytotoxicity of this class of compounds is a result of their ability to first induce mitotic arrest, which, if unresolved, leads to mitochondrial-mediated apoptosis. benthamdirect.com
The targeting of protein kinases such as Epidermal Growth Factor Receptor (EGFR), MET, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a validated strategy in cancer therapy. nih.govnih.gov These receptor tyrosine kinases are crucial in signaling pathways that control tumor growth, proliferation, and angiogenesis. nih.gov However, based on available scientific literature, there is no significant evidence to suggest that 2-m-Tolyl-1H- nih.govrsc.orgnaphthyridin-4-one or its close analogs function as direct inhibitors of these specific protein kinases. The primary antitumor mechanism identified for this class of compounds is the disruption of tubulin polymerization rather than kinase inhibition.
DNA intercalation is a mechanism of action for several classes of anticancer drugs, which involves the insertion of a planar molecule between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cell death. Compounds like 1,8-naphthalimides are well-known for their potent DNA intercalating abilities. nih.govnih.gov Although 2-aryl-1,8-naphthyridin-4-ones possess a planar aromatic structure, DNA intercalation has not been identified as their primary mode of antitumor action. The main body of research points towards their role as potent antimitotic agents that function by inhibiting tubulin polymerization. acs.org
Angiogenesis Inhibition Research
The broader class of 1,8-naphthyridine derivatives has been identified for its potential in cancer chemotherapy, with angiogenesis inhibition being one of the investigated mechanisms of action. ekb.eg While direct studies on the anti-angiogenic properties of 2-m-Tolyl-1H- nih.govresearchgate.netnaphthyridin-4-one are not extensively detailed in the reviewed literature, research on closely related 2-aryl-1,8-naphthyridin-4-ones provides insight into a relevant mechanism.
Many compounds within the 2-aryl-1,8-naphthyridin-4-one series exhibit potent cytotoxic effects against a variety of human tumor cell lines. nih.govacs.orgresearchgate.net A primary mechanism identified for this cytotoxicity is the inhibition of tubulin polymerization. nih.govacs.org These agents can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. mdpi.com This antimitotic activity is crucial for preventing the proliferation of cancer cells. The inhibition of tubulin polymerization is also relevant to angiogenesis, as endothelial cells, which form new blood vessels, rely on microtubule function for migration and proliferation. By disrupting the cytoskeleton of these cells, tubulin inhibitors can exert indirect anti-angiogenic effects.
Studies have shown that 2-phenyl-1,8-naphthyridin-4-ones with specific substitutions demonstrate significant inhibitory effects on tubulin polymerization, with activities comparable to potent natural antimitotic products. acs.org For instance, certain substituted 2-thienyl-1,8-naphthyridin-4-ones were found to be potent inhibitors of tubulin polymerization and, in some cases, also inhibited the binding of colchicine to tubulin, confirming their interaction with this key protein. nih.gov
Research into Antimicrobial Mechanisms
While some 1,8-naphthyridine derivatives are precursors to potent antibacterial drugs like nalidixic acid, the direct antimicrobial activity of many newer analogs can be limited. Instead, their strength often lies in modulating the activity of existing antibiotics, overcoming bacterial resistance mechanisms.
Research into the direct antibacterial action of several 1,8-naphthyridine derivatives has shown that they may not possess clinically relevant bactericidal or bacteriostatic effects on their own. For example, studies on compounds such as 7-acetamido-1,8-naphthyridin-4(1H)-one and various 1,8-naphthyridine sulfonamides revealed high Minimum Inhibitory Concentrations (MICs), often greater than or equal to 1024 µg/mL, against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. Such high MIC values indicate a lack of potent direct antibacterial activity. This absence of intrinsic activity can be advantageous for an antibiotic adjuvant, as it reduces the risk of developing resistance to the modulating compound itself.
However, other structural variants within the broader 1,8-naphthyridine class have demonstrated notable antimicrobial efficacy. For instance, a series of spiro β-lactams and thiazolidinones possessing a 1,8-naphthyridine moiety showed good efficacy against various bacterial and fungal strains. Structure-activity relationship (SAR) studies of these compounds suggested that the presence of electron-withdrawing groups on the phenyl ring enhanced antimicrobial activity.
A significant mechanism by which 1,8-naphthyridine derivatives combat bacterial resistance is through the inhibition of efflux pumps. These transmembrane proteins actively expel antibiotics from the bacterial cell, and their inhibition can restore the efficacy of drugs that are pump substrates.
Studies have focused on 1,8-naphthyridine sulfonamides and their ability to inhibit efflux pumps in multidrug-resistant Staphylococcus aureus strains. These compounds have demonstrated potential inhibitory action against several important efflux pumps:
NorA Efflux Pump : In silico and in vitro tests have shown that 1,8-naphthyridine sulfonamides can inhibit the NorA efflux pump. This inhibition leads to a reduction in the MIC of NorA substrates like norfloxacin and ethidium bromide. Molecular docking studies suggest that these compounds bind favorably within the pump protein, primarily through hydrogen bonds and hydrophilic interactions.
Tet(K) and MsrA Efflux Pumps : A series of 1,8-naphthyridine sulfonamides were evaluated for their ability to inhibit the Tet(K) and MsrA pumps, which confer resistance to tetracyclines and macrolides, respectively. The results indicated a potential inhibitory action against both pumps.
QacA/B and QacC Efflux Pumps : Certain 1,8-naphthyridine derivatives have been shown to reduce the MIC of ethidium bromide against S. aureus strains expressing the QacA/B and QacC efflux pumps, suggesting they may act as inhibitors of these systems.
The ability of 1,8-naphthyridine derivatives to inhibit efflux pumps and potentially other resistance mechanisms leads to significant synergistic interactions with established antibiotics. By blocking the bacterial defense systems, these compounds can dramatically lower the concentration of an antibiotic needed to inhibit bacterial growth.
A study evaluating 7-acetamido-1,8-naphthyridin-4(1H)-one demonstrated that, while having no significant antibacterial activity on its own, it could potentiate the action of fluoroquinolone antibiotics. When used in combination with this 1,8-naphthyridine derivative, the MICs of norfloxacin, ofloxacin, and lomefloxacin against multi-resistant strains of E. coli, S. aureus, and P. aeruginosa were significantly reduced. This synergistic effect is attributed to the shared ability of 1,8-naphthyridines and fluoroquinolones to target bacterial topoisomerase enzymes, such as DNA gyrase.
The table below summarizes the antibiotic-modulating activity of 7-acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) against multi-resistant bacterial strains.
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with 1,8-NA (µg/mL) | Fold Reduction in MIC |
|---|---|---|---|---|
| E. coli 06 | Norfloxacin | 128 | 64 | 2 |
| Ofloxacin | 32 | 4 | 8 | |
| Lomefloxacin | 16 | 2 | 8 | |
| S. aureus 10 | Norfloxacin | 256 | 128 | 2 |
| Ofloxacin | 128 | 64 | 2 | |
| Lomefloxacin | 64 | 32 | 2 | |
| P. aeruginosa 24 | Norfloxacin | 512 | 256 | 2 |
| Ofloxacin | 256 | 128 | 2 | |
| Lomefloxacin | 128 | 64 | 2 |
Exploration of Other Mechanistic Biological Modulations
In addition to their applications in medicine, 1,8-naphthyridin-4-ones have been investigated as a novel class of Photosystem II (PSII) inhibitors for potential use as herbicides. The mechanism of action for many herbicides involves blocking the electron transport chain in photosynthesis, leading to oxidative damage and plant death.
A Quantitative Structure-Activity Relationship (QSAR) study was conducted on a series of 1,8-naphthyridin-4-ones to understand how different chemical substituents affect their ability to inhibit PSII. The computational model developed in this study accounted for approximately 87% of the variation in the inhibitory activity of these compounds. The model indicated that the position, size, and polarity of substituents on the naphthyridine scaffold are the predominant factors controlling their herbicidal activity. This suggests that the presence and position of the m-tolyl group in 2-m-Tolyl-1H- nih.govresearchgate.netnaphthyridin-4-one would be a key determinant of its potential as a PSII inhibitor. The herbicidal effect of PSII inhibitors is caused by the blockage of electron flow, which leads to the formation of radical oxygen species that destroy cell membranes through lipid peroxidation.
Enzyme Inhibition Studies (other than kinases/topoisomerases)
The primary enzyme inhibitory activity identified for 2-m-Tolyl-1H- iiarjournals.orgmdpi.comnaphthyridin-4-one, outside of kinase and topoisomerase inhibition, is its effect on the polymerization of tubulin. This has been a significant focus of non-human in vitro studies investigating its mechanism of action as an antitumor agent.
Detailed Research Findings
Research into the biological activities of 2-aryl-1,8-naphthyridin-4-ones has highlighted their role as potent inhibitors of tubulin polymerization. iiarjournals.orgacs.orgplos.orgnih.govunc.edu Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle in eukaryotic cells. The proper functioning of microtubules is vital for cell division, and its disruption can lead to cell cycle arrest and apoptosis.
A key study systematically evaluated a series of substituted 2-aryl-1,8-naphthyridin-4(1H)-ones for their effects on tubulin polymerization. iiarjournals.org This research demonstrated that the nature and position of the substituent on the 2-phenyl ring significantly influence the compound's inhibitory activity.
For 2-m-Tolyl-1H- iiarjournals.orgmdpi.comnaphthyridin-4-one specifically, which features a methyl group at the meta-position of the phenyl ring, the inhibitory concentration (IC50) for tubulin polymerization was determined. The compound demonstrated significant, though not the most potent, activity within the tested series. The IC50 value was found to be greater than 10 µM, indicating that a higher concentration of the compound is required to inhibit tubulin polymerization by 50% compared to other analogs, such as those with methoxy substitutions at the 3'-position, which exhibited sub-micromolar efficacy. iiarjournals.org
The general structure-activity relationship (SAR) findings from these studies indicated that:
Substitution at the 3'-position of the 2-phenyl ring often leads to potent cytotoxicity and tubulin polymerization inhibition. iiarjournals.org
Substituents at the 4'-position of the phenyl ring generally result in reduced activity. iiarjournals.org
Substitution at the 2'-position of the phenyl ring typically leads to inactive compounds. iiarjournals.org
While the primary focus has been on tubulin, it is important to note that other enzyme systems have been investigated for different isomers and derivatives of the naphthyridine core. For instance, substituted 1,8-naphthyridin-2(1H)-ones have been identified as selective inhibitors of phosphodiesterase IV (PDE IV), an enzyme involved in inflammatory pathways. However, this activity has not been specifically attributed to the 2-m-tolyl-4-one isomer.
Data on Tubulin Polymerization Inhibition
The following table summarizes the available data on the inhibition of tubulin polymerization by 2-m-Tolyl-1H- iiarjournals.orgmdpi.comnaphthyridin-4-one from in vitro studies.
| Compound Name | Enzyme Target | Inhibition (IC50) | Study Type |
| 2-m-Tolyl-1H- iiarjournals.orgmdpi.comnaphthyridin-4-one | Tubulin Polymerization | >10 µM | In Vitro |
Structure Activity Relationship Sar Studies and Molecular Design
Correlating Substituent Effects at C-2 (including m-Tolyl group) with Biological Potency
The nature of the substituent at the C-2 position of the 1,8-naphthyridin-4-one ring system plays a critical role in determining the biological potency, particularly the cytotoxic activity of these compounds. Studies have shown that the steric and electronic properties of the aryl group at this position significantly influence the compound's interaction with its biological targets.
Research involving three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has provided valuable insights into these relationships. For instance, CoMFA studies on a series of 2-aryl-1,8-naphthyridin-4-ones revealed that a flat aromatic ring, such as a phenyl or naphthyl group, at the C-2 position is favorable for increased cytotoxic activity. Conversely, the presence of non-flat and bulky substituents at the C-2 position was found to decrease cytotoxicity nih.gov. This suggests that the planarity of the C-2 aryl substituent is a key determinant of activity.
The introduction of a naphthyl group at the C-2 position has been shown to increase cytotoxicity nih.gov. Furthermore, the substitution pattern on the C-2 phenyl ring is also crucial. For example, methoxy (B1213986) substitution at the C-2' and C-4' positions of the phenyl ring resulted in more active compounds compared to those substituted at the C-3' and C-4' positions nih.gov. In another study, the replacement of a 3'-methoxy moiety on the C-ring phenyl group with a 3'-hydroxy group did not significantly affect the inhibitory activity against several cancer cell lines nih.gov.
The following table summarizes the influence of various substituents at the C-2 position on the cytotoxic activity of 1,8-naphthyridin-4-ones.
| C-2 Substituent | Observation on Cytotoxic Activity | Reference |
| Phenyl/Naphthyl | Flat aromatic rings increase activity. | nih.gov |
| Bulky, non-flat groups | Decrease cytotoxic activity. | nih.gov |
| Naphthyl | Increased cytotoxicity. | nih.gov |
| 2',4'-Dimethoxy-phenyl | More active than 3',4'-dimethoxy-phenyl. | nih.gov |
| 3'-Hydroxy-phenyl | No significant change in activity compared to 3'-methoxy-phenyl. | nih.gov |
Impact of Modifications at N-1 and Other Positions on Activity Profiles
Modifications at the N-1 position and other sites on the 1,8-naphthyridin-4-one scaffold have also been shown to have a substantial impact on the biological activity profiles of these compounds.
The presence of an ethyl group at the N-1 position has been found to be associated with profound biological activity researchgate.net. This highlights the importance of this position for potential interactions with biological targets.
Substitutions at other positions of the naphthyridinone ring, such as C-5, C-6, and C-7, also modulate the activity, and their effects can be dependent on the nature of the substituent at the C-2 position nih.gov. For instance, a study on 2-aryl-1,8-naphthyridin-4-ones indicated that replacing a 6-methoxy group on the A-ring with a 6-hydroxy group resulted in reduced inhibitory activity against three cancer cell lines nih.gov. This suggests that the electronic and hydrogen-bonding properties of substituents at the C-6 position are important for cytotoxic potency.
The table below outlines the observed effects of modifications at N-1 and other positions on the activity of 1,8-naphthyridin-4-ones.
| Position of Modification | Substituent | Effect on Biological Activity | Reference |
| N-1 | Ethyl | Associated with profound activity. | researchgate.net |
| C-6 | Hydroxy (vs. Methoxy) | Reduced inhibitory activity. | nih.gov |
Development of Design Principles for Enhanced Biological Efficacy
The systematic exploration of SAR has led to the development of key design principles for enhancing the biological efficacy of 2-aryl-1,8-naphthyridin-4-ones. A primary tool in this endeavor has been the use of 3D-QSAR modeling.
Predictive 3D-QSAR models, including CoMFA and CoMSIA, have been successfully developed for this class of compounds. These models have demonstrated a strong correlation between the calculated molecular fields (steric and electrostatic) and the observed biological activities nih.gov. For example, a highly predictive 3D-QSAR model was established for a series of 2-arylnaphthyridin-4-one analogues, which can be reliably used in the design of novel cytotoxic agents nih.gov.
From these models, several design principles have emerged:
Planarity at C-2: Maintaining a flat aromatic system at the C-2 position is generally beneficial for cytotoxic activity nih.gov.
Specific Substitution Patterns: The cytotoxic potency can be fine-tuned by the strategic placement of substituents on the C-2 aryl ring. For instance, as noted earlier, 2',4'-dimethoxy substitution was more favorable than 3',4'-dimethoxy substitution nih.gov.
Modulation of Other Ring Positions: Substituents at positions other than C-2, such as N-1 and C-6, can significantly influence activity. An ethyl group at N-1 is favored, while a 6-methoxy group is preferred over a 6-hydroxy group for inhibitory activity nih.govresearchgate.net.
These principles provide a rational basis for the design of new 1,8-naphthyridin-4-one derivatives with improved therapeutic potential.
Scaffold Hopping and Bioisosteric Replacements in Naphthyridinone Research
While the term "scaffold hopping" is not explicitly used in the provided research, the exploration of bioisosteric replacements for the C-2 aryl group is a recurring theme in the development of 1,8-naphthyridin-4-one analogues. Bioisosteric replacement involves substituting one chemical group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.
A notable example of bioisosteric replacement in this class of compounds is the substitution of the C-2 phenyl ring with other aromatic systems. For instance, the synthesis and evaluation of 2-thienyl-1,8-naphthyridin-4-ones as anticancer agents have been reported nih.gov. The thienyl group serves as a bioisostere for the phenyl group. Many of these 2-thienyl analogues showed significant cytotoxic effects against a variety of human tumor cell lines nih.gov.
Similarly, the investigation of 2-naphthyl-1,8-naphthyridin-4-ones represents another instance of exploring larger aromatic systems at the C-2 position nih.gov. These studies demonstrated that the introduction of a naphthyl group could lead to potent antitumor activity nih.govnih.gov.
Future Perspectives and Advanced Research Directions
Development of Novel and Green Synthetic Methodologies for Naphthyridinone Scaffolds
The chemical synthesis of naphthyridinone scaffolds is undergoing a paradigm shift towards more sustainable and efficient practices. Green chemistry principles are at the forefront of this transformation, aiming to reduce the environmental impact of chemical processes while improving yield and purity. nih.gov Key advancements in this area include the adoption of microwave-assisted synthesis, ultrasound-assisted synthesis, and flow chemistry, alongside the use of environmentally benign solvents and catalyst-free reaction conditions.
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. nih.gov For the synthesis of 1,8-naphthyridine (B1210474) derivatives, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, while often providing higher product yields compared to conventional heating methods. semanticscholar.orgresearchgate.net For instance, the synthesis of 2,4-dihydroxy-1,8-naphthyridines has been successfully achieved under solvent-free and catalyst-free conditions using microwave irradiation. nih.gov This approach not only enhances efficiency but also aligns with the principles of green chemistry by minimizing waste.
Flow Chemistry: Continuous flow chemistry provides numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. frontiersin.orgnih.govnih.govucla.edunih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow setup can lead to higher yields and purities of the desired products. nih.govnih.gov This technology is particularly well-suited for the multi-step synthesis of complex molecules like bioactive naphthyridinones, allowing for the integration of reaction and purification steps into a continuous process. ucla.edunih.gov
Green Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives is a cornerstone of sustainable chemistry. nih.gov Water, ethanol, and ionic liquids are increasingly being explored as reaction media for the synthesis of naphthyridines. synthiaonline.comnih.gov For example, a highly efficient, gram-scale synthesis of 1,8-naphthyridines has been reported in water using the biocompatible ionic liquid choline (B1196258) hydroxide as a catalyst. synthiaonline.com Furthermore, catalyst-free synthesis protocols are being developed, which simplify purification processes and reduce waste generation. nih.govacs.orgresearchgate.net One-pot, multicomponent reactions in aqueous media represent a particularly elegant and eco-friendly approach to constructing complex naphthyridine frameworks. acs.org
The following table summarizes a comparison of green synthetic methods with conventional approaches for the synthesis of naphthyridine scaffolds.
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Hours to Days | Moderate to Good | Well-established procedures | semanticscholar.org |
| Microwave-Assisted Synthesis | Minutes | Good to Excellent | Rapid reaction rates, higher yields, energy efficiency | semanticscholar.orgresearchgate.net |
| Ultrasound-Assisted Synthesis | Minutes to Hours | Good to Excellent | Enhanced reaction rates, milder conditions | frontiersin.orgchemcopilot.com |
| Flow Chemistry | Continuous | High | Precise control, scalability, improved safety | nih.govnih.gov |
| Aqueous Media/Catalyst-Free | Varies | Good to Excellent | Environmentally benign, simplified workup | synthiaonline.comacs.org |
Integration of Artificial Intelligence and Machine Learning in Naphthyridinone Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. iscientific.org In the context of naphthyridinone research, these computational tools are being increasingly integrated to accelerate the identification of novel drug candidates and to optimize their properties.
Predictive Modeling: Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on existing data to predict the biological activity of new naphthyridinone derivatives. ucla.edu By analyzing the chemical features of a molecule, these models can estimate its potency, selectivity, and potential off-target effects, enabling researchers to prioritize the synthesis of the most promising compounds.
De Novo Drug Design: Generative AI models can design entirely new naphthyridinone-based molecules with desired pharmacological profiles. These models can explore a vast chemical space to generate novel scaffolds and substituents that are predicted to have high affinity and selectivity for a specific biological target.
Virtual Screening: AI and ML algorithms can be used to screen large virtual libraries of naphthyridinone derivatives against a biological target of interest. This in silico screening can rapidly identify potential hits for further experimental validation, significantly accelerating the early stages of drug discovery.
Exploration of New Biological Targets and Pathways for Naphthyridinone Derivatives
While the naphthyridinone scaffold has been traditionally associated with certain biological activities, ongoing research is uncovering a broader range of potential therapeutic applications. The exploration of new biological targets and pathways is a key focus for future research.
Kinase Inhibition: Naphthyridinone derivatives have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.govnih.govnih.gov Novel targets for naphthyridinone-based inhibitors include:
PKMYT1: A crucial regulator of the cell cycle, making it a promising target for cancer therapy. nih.govsemanticscholar.orgacs.org
MET Kinase: A receptor tyrosine kinase involved in cell proliferation and migration, and a validated target in several cancers. nih.govnih.gov
c-Kit and VEGFR-2: These kinases play important roles in tumor growth and angiogenesis, and their inhibition by naphthyridinone derivatives is a promising anti-cancer strategy. nih.gov
CDK8/19: These kinases are involved in the regulation of transcription and have been implicated in various cancers. nih.gov
Cannabinoid Receptors: Certain 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives have been identified as potent and selective ligands for the CB2 cannabinoid receptor, suggesting their potential in treating inflammatory and neuropathic pain. nih.gov
Topoisomerase I Inhibition: Novel quinolone and naphthyridine derivatives have been designed as potential topoisomerase I inhibitors, which are established targets for cancer chemotherapy. nih.gov
Dual-target Inhibitors: The unique structure of the naphthyridinone scaffold makes it amenable to the design of dual-target inhibitors. For example, nih.govsynthiaonline.com-naphthyridine derivatives have been identified as dual inhibitors of alkaline phosphatase and carbonic anhydrase, which could have therapeutic benefits in bone disorders. nih.gov
The following table highlights some of the emerging biological targets for naphthyridinone derivatives.
| Biological Target | Therapeutic Area | Reference |
|---|---|---|
| PKMYT1 | Cancer | nih.govsemanticscholar.orgacs.org |
| MET Kinase | Cancer | nih.govnih.gov |
| c-Kit/VEGFR-2 | Cancer | nih.gov |
| CDK8/19 | Cancer | nih.gov |
| Cannabinoid Receptor CB2 | Pain and Inflammation | nih.gov |
| Topoisomerase I | Cancer | nih.gov |
| Alkaline Phosphatase/Carbonic Anhydrase | Bone Disorders | nih.gov |
Advanced In Vivo (Non-Human) Models for Mechanistic Elucidation
To better understand the in vivo efficacy and mechanism of action of naphthyridinone derivatives, researchers are turning to more sophisticated animal models.
Zebrafish Models: The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for drug discovery and developmental biology. nih.govfrontiersin.orgnih.govmdpi.comjchr.org Its genetic tractability, rapid development, and optical transparency of embryos make it an ideal system for high-throughput screening of small molecules and for visualizing biological processes in real-time. nih.govnih.gov Zebrafish models of various human diseases, including cancer and neurodegenerative disorders, can be used to assess the therapeutic potential and potential toxicity of novel naphthyridinone compounds. frontiersin.orgmdpi.com
Mouse Models: Mice remain a cornerstone of preclinical research due to their physiological and genetic similarities to humans. taconic.com Genetically engineered mouse models (GEMMs) that recapitulate specific human diseases are invaluable for evaluating the in vivo efficacy of naphthyridinone-based drug candidates. taconic.com These models allow for the detailed study of pharmacokinetics, pharmacodynamics, and long-term safety profiles. While invaluable, it is also important to acknowledge the limitations of animal models in fully predicting human responses. frontiersin.org
Organoid Models: Three-dimensional organoid cultures derived from patient tissues offer a more physiologically relevant in vitro system compared to traditional 2D cell cultures. Organoids can be used to test the efficacy of naphthyridinone derivatives in a patient-specific manner, potentially paving the way for personalized medicine approaches.
Multi-Targeted Ligand Design Strategies
The concept of "one drug, multiple targets" is gaining traction in drug discovery as a way to address the complexity of many diseases. The naphthyridinone scaffold is well-suited for the design of multi-targeted ligands that can simultaneously modulate several key biological pathways. nih.gov
Polypharmacology: By carefully designing the substituents on the naphthyridinone core, it is possible to create molecules that interact with multiple targets. This polypharmacological approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
Dual Kinase Inhibitors: Given the success of naphthyridinones as kinase inhibitors, a key strategy is to design derivatives that can inhibit two or more kinases involved in a particular disease. For instance, a dual inhibitor of MET and VEGFR-2 could offer a powerful anti-cancer therapy by simultaneously targeting tumor growth and angiogenesis.
Hybrid Molecules: The naphthyridinone scaffold can be combined with other pharmacophores to create hybrid molecules with unique biological activities. This approach allows for the integration of different mechanisms of action into a single molecule.
Q & A
Q. What are the primary synthetic routes for preparing 2-m-Tolyl-1H-[1,8]naphthyridin-4-one, and what parameters critically influence reaction yields?
Methodological Answer: The synthesis of 1,8-naphthyridinone derivatives often employs cross-coupling reactions or cyclization strategies. Key methods include:
- Suzuki-Miyaura Coupling : Aryl boronic acids (e.g., phenylboronic acid) react with halogenated naphthyridinones using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base, achieving yields up to 86% .
- Cyclization of Substrates : Trichloro-dicyanohexanoyl chloride derivatives undergo cyclization in the presence of HCl and dibutyl ether at 140°C, yielding 78% of the product .
- Thiourea-Mediated Condensation : Refluxing chalcone derivatives with thiourea and NaOH in ethanol for 10 hours produces thione derivatives (e.g., 64% yield for cytotoxic analogs) .
Critical Parameters : Catalyst selection (e.g., palladium vs. base-only systems), solvent polarity, reaction temperature, and stoichiometric ratios of reagents significantly impact yields.
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis at 113 K with a data-to-parameter ratio of 12.1 and R factor of 0.063 provides unambiguous confirmation of molecular geometry, as demonstrated for 7-amino-1,8-naphthyridin-2(1H)-one .
- Complementary Spectroscopy :
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., m-tolyl group integration).
- IR : Confirms carbonyl (C=O) and amine (N-H) stretches.
Cross-validation between crystallographic and spectroscopic data minimizes structural misassignment.
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for 1,8-naphthyridinone derivatives?
Methodological Answer: Discrepancies often arise from variations in:
- Catalyst Systems : Pd(PPh₃)₄ vs. alternative catalysts (e.g., Pd(OAc)₂) may alter reaction efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. ethers (e.g., Bu₂O) influence reaction rates and byproduct formation .
- Purification Methods : Column chromatography vs. recrystallization (e.g., ethanol for thiourea derivatives ) affects isolated yields.
Recommendation : Replicate reported conditions precisely, then systematically vary one parameter (e.g., solvent) while monitoring yield via HPLC or GC-MS.
Q. What strategies optimize the introduction of aryl groups at specific positions on the 1,8-naphthyridinone core?
Methodological Answer:
- Directed Metalation : Use directing groups (e.g., sulfonic acid ) to regioselectively functionalize the naphthyridinone ring.
- Halogenation Followed by Cross-Coupling : Introduce chlorine at position 4 via electrophilic substitution, then perform Suzuki coupling with m-tolylboronic acid .
- Protecting Groups : Temporarily protect reactive sites (e.g., carbonyl groups) to avoid undesired side reactions during arylations .
Q. How should researchers design biological activity assays for 1,8-naphthyridinone derivatives?
Methodological Answer:
- Cytotoxicity Testing : Use MCF7 cell lines with standardized protocols (e.g., 24–48 hour exposure, MTT assay) .
- Dose-Response Analysis : Test concentrations from 1–100 μM to determine IC₅₀ values.
- Control Experiments : Include positive controls (e.g., doxorubicin) and solvent-only negatives to validate assay reliability.
- Solubility Optimization : Use DMSO for stock solutions, diluted to ≤0.1% in culture media to avoid cytotoxicity artifacts .
Q. What analytical approaches resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) with high-resolution mass spectrometry (HRMS) to assign ambiguous signals.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for proposed structures.
- Single-Crystal X-ray Diffraction : Resolve tautomeric or stereochemical ambiguities, as shown for hydrated naphthyridinone derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
